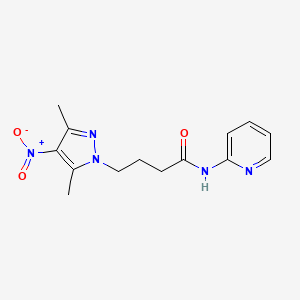![molecular formula C28H29F3N2O3 B11500602 2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11500602.png)
2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one is a complex organic compound featuring a cyclohexene ring, an indole moiety, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one typically involves multiple steps, including the formation of the indole moiety and the subsequent attachment of the cyclohexene ring. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The trifluoromethoxy group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluoromethoxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit similar biological activities.
Cyclohexene Derivatives: Compounds such as cyclohexene oxide and cyclohexenone are structurally related and undergo similar chemical reactions.
Uniqueness
2-butanoyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one is unique due to the combination of its indole and cyclohexene moieties, along with the presence of the trifluoromethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H29F3N2O3 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C28H29F3N2O3/c1-3-7-25(34)27-24(14-19(15-26(27)35)18-8-5-4-6-9-18)32-13-12-21-17(2)33-23-11-10-20(16-22(21)23)36-28(29,30)31/h4-6,8-11,16,19,33-34H,3,7,12-15H2,1-2H3/b27-25+,32-24? |
InChI Key |
BVRLGSYKTKYSDD-JYKDQMFRSA-N |
Isomeric SMILES |
CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)C4=CC=CC=C4)/O |
Canonical SMILES |
CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11500527.png)
![15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11500530.png)
![N-(4-chloro-2-methylphenyl)-2-[(furan-2-ylmethyl)amino]-4-(4-methylphenyl)-6-oxocyclohex-1-ene-1-carbothioamide](/img/structure/B11500535.png)

![ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11500547.png)
![Methyl 7-(3-fluorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11500560.png)
![[4-(2-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11500567.png)
![1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11500572.png)
![(2-Fluorophenyl)(6-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11500607.png)
![N-[4-(benzylamino)-1,1,1-trifluoro-3-[6-(furan-2-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]-4-oxo-2-(trifluoromethyl)butan-2-yl]furan-2-carboxamide](/img/structure/B11500615.png)
![5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11500627.png)
![1'-[(4-phenylpiperazin-1-yl)methyl]-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B11500630.png)
![1-(3,4-Dichlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11500633.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500640.png)
